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Introduction

T-cell immunoreceptor with immunoglobulin and ITIM domain (TIGIT) is a pivotal immune
checkpoint receptor expressed on various immune cells, including activated T cells, regulatory
T cells (Tregs), and Natural Killer (NK) cells.[1][2] As a member of the poliovirus receptor
(PVR)-like protein family, TIGIT plays a crucial role in suppressing immune responses, thereby
preventing autoimmunity but also enabling tumor immune evasion.[3][4] Its function as a
negative regulator has made it a promising target for cancer immunotherapy.[1][5]

The inhibitory capacity of TIGIT is mediated through its intracellular domain, which contains two
key signaling motifs: an Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) and an
Immunoglobulin Tail Tyrosine (ITT)-like motif.[4][6] This guide provides an in-depth examination
of the TIGIT ITIM domain, detailing its structure, signaling cascade, and the experimental
methodologies used to elucidate its function.

Structure and Function of the TIGIT Cytoplasmic
Domain

The cytoplasmic tail of TIGIT is relatively short but contains the essential machinery for its
inhibitory signaling. It is comprised of:

e An ITIM domain: Characterized by the consensus sequence (S/I/VIL)xXYxx(I/V/L). The ITIM
domain is a common feature of inhibitory receptors in the immune system.
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e An ITT-like motif: This motif is also crucial for TIGIT's inhibitory function and works in concert
with the ITIM domain.[7]

Upon engagement with its primary ligand, CD155 (also known as PVR), expressed on antigen-
presenting cells (APCs), tumor cells, or other immune cells, TIGIT undergoes a conformational
change that leads to the phosphorylation of the tyrosine residues within both the ITIM and ITT-
like motifs.[6][8][9] This phosphorylation event is the critical first step in initiating the
downstream inhibitory signaling cascade.

The TIGIT ITIM-Mediated Signaling Pathway

The primary function of a phosphorylated ITIM domain is to act as a docking site for cytosolic
phosphatases containing Src homology 2 (SH2) domains. In the context of TIGIT, this leads to

a multi-step inhibitory cascade:

e Ligand Binding and Phosphorylation: TIGIT on the surface of a T cell or NK cell binds to
CD155 on an adjacent cell.[10] This interaction triggers Src family tyrosine kinases, such as
FYN or LCK, to phosphorylate the tyrosine residue within the ITIM domain.[9]

o Recruitment of Phosphatases: The phosphorylated ITIM and ITT-like motifs serve as
recruitment platforms for SH2 domain-containing phosphatases. While much of the literature
highlights the recruitment of SH2-containing inositol phosphatase 1 (SHIP1) via the ITT-like
motif (often through adaptor proteins like Grb2 or B-arrestin 2), ITIM domains are classically
known to recruit phosphatases such as SHP-1 and SHP-2.[7][11][12] The recruitment of
SHIP1 to the TIGIT cytoplasmic tail is a well-documented event that is critical for its inhibitory
function.[11][13]

e Inhibition of Downstream Signaling: Once recruited, these phosphatases counteract the
activity of kinases involved in activating signaling pathways. SHIP1, for instance,
dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second
messenger in the PI3K signaling pathway.[7] This action effectively terminates PI3K and
downstream MAPK signaling cascades.[8][9]

o Suppression of NF-kB Activation: TIGIT signaling also leads to the suppression of the NF-kB
pathway. This is achieved through a mechanism where SHIP1, recruited to the TIGIT tail,
impairs the autoubiquitination of TRAF6, a critical step for NF-kB activation.[11][13]
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» Functional Consequences: The culmination of these inhibitory signals is the suppression of
effector functions in T cells and NK cells. This includes reduced proliferation, decreased
production of pro-inflammatory cytokines like IFN-y and IL-12, and diminished cytotoxic

activity against target cells.[3][8][11]

Signaling Pathway Visualization

The following diagram illustrates the inhibitory signaling cascade initiated by TIGIT upon ligand

engagement.
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Caption: TIGIT inhibitory signaling pathway.
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Quantitative Data Summary

While detailed biophysical data on the TIGIT ITIM domain is dispersed across the literature, the

following table summarizes key molecular interactions and their functional outcomes derived

from various studies.

Interacting
Molecules

Key
Residue/Domain

Functional
Outcome

Cell Type Studied

TIGIT + SHIP1

ITT-like motif (Tyr225)

Inhibition of PI3K and
MAPK signaling,
suppression of NK cell

cytotoxicity.[7]

NK Cells

TIGIT + B-arrestin 2 +
SHIP1

ITT-like motif

Impairs TRAF6
autoubiquitination,
abolishes NF-kB
activation, suppresses
IFN-y production.[11]
[13]

NK Cells

TIGIT + Grb2 + SHIP1

ITT-like motif (Tyr225)

Prematurely
terminates PI3K and
MAPK signaling.[7]

NK Cells

TIGIT + CD155

Extracellular IgV

domain

High-affinity binding
that outcompetes the
activating receptor
CD226 (DNAM-1).[10]

T Cells, NK Cells

Experimental Protocols

The function of the TIGIT ITIM domain and its associated signaling pathway has been

elucidated through a variety of immunological and biochemical techniques.

Co-Immunoprecipitation (Co-IP) for Protein Interaction

Analysis
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o Objective: To demonstrate the physical interaction between phosphorylated TIGIT and
downstream signaling molecules like SHIP1.

o Methodology:

o Cell Culture and Lysis: A cell line expressing TIGIT (e.g., YTS-TIGIT NK cells) is cultured.
[11] Cells are often treated with a phosphatase inhibitor like pervanadate to preserve
protein phosphorylation.[12] Cells are then lysed in a buffer containing detergents and
protease/phosphatase inhibitors to solubilize proteins while maintaining their interactions.

o Immunoprecipitation: The cell lysate is incubated with an antibody specific to TIGIT (or a
tag like FLAG if using a fusion protein).[12] The antibody-protein complexes are then
captured using protein A/G-conjugated beads.

o Washing and Elution: The beads are washed multiple times to remove non-specifically
bound proteins. The bound proteins are then eluted from the beads, typically by boiling in
SDS-PAGE sample buffer.

o Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a
membrane, and probed with antibodies against the suspected interacting proteins (e.g.,
anti-SHIP1, anti-Grb2).[7][11] A band corresponding to the molecular weight of the target
protein confirms the interaction.

Luciferase Reporter Assay for NF-kB Activity
» Objective: To quantify the inhibitory effect of TIGIT signaling on the NF-kB transcription factor
pathway.

o Methodology:

o Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with plasmids
encoding for TIGIT, its ligand CD155, and a luciferase reporter construct driven by an NF-
KB responsive promoter. A control plasmid (e.g., Renilla luciferase) is also co-transfected
for normalization.

o Cell Stimulation: The transfected cells are stimulated to activate the NF-kB pathway.
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o Lysis and Luminescence Measurement: After a defined period, cells are lysed, and the
luciferase activity is measured using a luminometer. The firefly luciferase signal is
normalized to the Renilla luciferase signal.

o Data Analysis: A decrease in normalized luciferase activity in cells expressing TIGIT
compared to control cells indicates that TIGIT signaling suppresses NF-kB activation.[11]

Flow Cytometry for Functional Readouts (IFN-y
Production)

o Objective: To measure the impact of TIGIT engagement on the production of effector
cytokines like Interferon-gamma (IFN-y) at a single-cell level.

e Methodology:

o Co-culture: Effector cells (e.g., NK cells or T cells) are co-cultured with target cells that
either express or do not express the TIGIT ligand CD155.

o Protein Transport Inhibition: A protein transport inhibitor (e.g., Brefeldin A or Monensin) is
added to the culture for the final few hours. This causes cytokines like IFN-y to accumulate
inside the cell instead of being secreted.

o Cell Staining: Cells are harvested and first stained with antibodies against surface markers
to identify the cell population of interest (e.g., CD3 for T cells, CD56 for NK cells).

o Fixation and Permeabilization: Cells are then fixed and permeabilized to allow antibodies
to access intracellular proteins.

o Intracellular Staining: The permeabilized cells are stained with a fluorescently-labeled
antibody specific for IFN-y.

o Data Acquisition and Analysis: The fluorescence of individual cells is measured using a
flow cytometer. The percentage of IFN-y-positive cells and the mean fluorescence intensity
(MFI) are quantified to determine the effect of TIGIT ligation on cytokine production.[13]

Experimental Workflow Visualization
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The diagram below outlines a typical co-immunoprecipitation workflow used to validate the
interaction between TIGIT and SHIP1.

Co-Immunoprecipitation Workflow

Start: TIGIT-expressing cells
(e.g., YTS-TIGIT)

Stimulate with Pervanadate
(to preserve phosphorylation)

'

Lyse cells to release
protein complexes

i

Immunoprecipitate with
anti-TIGIT antibody
+ Protein A/G beads

:

Wash beads to remove
non-specific binders

'

Elute bound proteins

'

Separate proteins
by SDS-PAGE

'

Western Blot:
Probe with anti-SHIP1 antibody

Result: Detect SHIP1 band,
confirming interaction
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Caption: Workflow for Co-Immunoprecipitation.

Conclusion

The TIGIT ITIM domain, in concert with the adjacent ITT-like motif, is fundamental to the
inhibitory function of the TIGIT receptor. Through a well-orchestrated signaling cascade
involving phosphorylation and the recruitment of phosphatases like SHIP1, the ITIM domain
effectively dampens key activating pathways such as PI3K, MAPK, and NF-kB.[8][9] This leads
to the suppression of T cell and NK cell effector functions, a critical mechanism for maintaining
immune homeostasis. Understanding the intricate molecular details of this pathway is
paramount for the rational design of novel immunotherapies that aim to block this inhibitory axis
and reinvigorate anti-tumor immunity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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